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Compound of Interest

Compound Name: Propargyl-PEG1-SS-PEG1-acid

Cat. No.: B610222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG1-SS-PEG1-acid, a

heterobifunctional linker critical in the development of advanced bioconjugates, particularly

antibody-drug conjugates (ADCs). This document details its chemical properties, provides a

comprehensive experimental workflow for its application, and illustrates its role in targeted

therapies through a relevant signaling pathway.

Core Concepts and Applications
Propargyl-PEG1-SS-PEG1-acid is a versatile chemical tool designed for the precise linkage of

biomolecules to therapeutic agents.[1][2] Its structure incorporates three key functional

elements:

A Propargyl Group: This terminal alkyne moiety enables covalent attachment to azide-

functionalized molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) "click" reaction.[3][4]

A Cleavable Disulfide Bond: The disulfide (-S-S-) linkage is stable under physiological

conditions in the bloodstream but is readily cleaved in the reducing environment inside target

cells, where concentrations of glutathione (GSH) are significantly higher.[1][2] This ensures

the controlled release of the conjugated payload at the site of action.
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A Carboxylic Acid: This functional group allows for the straightforward conjugation to primary

amines, such as those found on the lysine residues of antibodies, through the formation of a

stable amide bond.[3]

The polyethylene glycol (PEG) spacers in the linker enhance solubility and biocompatibility of

the resulting conjugate.[1][2] These features make Propargyl-PEG1-SS-PEG1-acid an ideal

candidate for the construction of ADCs, which are designed to deliver potent cytotoxic drugs

directly to cancer cells, thereby minimizing off-target toxicity.[4]

Quantitative Data
The following table summarizes the key quantitative and physical properties of Propargyl-
PEG1-SS-PEG1-acid.

Property Value

CAS Number 1807503-85-0

Molecular Formula C10H16O4S2

Molecular Weight 264.36 g/mol

Purity Typically >95% - 98%

Appearance Viscous liquid

Storage Conditions -20°C, protected from light and moisture

Solubility Soluble in water, DMSO, DCM, and DMF

Data sourced from multiple suppliers.[3][5][6][7]

Experimental Protocols
The following is a comprehensive, three-stage experimental workflow for the synthesis of an

antibody-drug conjugate (ADC) using Propargyl-PEG1-SS-PEG1-acid. This protocol assumes

the use of an azide-modified cytotoxic drug and an antibody with available lysine residues.
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Stage 1: Activation of Propargyl-PEG1-SS-PEG1-acid
and Conjugation to an Antibody
This stage involves the activation of the carboxylic acid group of the linker and its subsequent

conjugation to the primary amines of an antibody.

Materials:

Propargyl-PEG1-SS-PEG1-acid

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column

Procedure:

Reagent Preparation: Prepare a fresh 10 mM stock solution of Propargyl-PEG1-SS-PEG1-
acid in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC and NHS/HOBt in

anhydrous DMF or DMSO.

Activation of the Linker: In a microcentrifuge tube, mix the Propargyl-PEG1-SS-PEG1-acid
solution with 1.5 molar equivalents of both EDC and NHS/HOBt. Allow the reaction to

proceed for 15-30 minutes at room temperature to form the active ester.

Conjugation to the Antibody: Add the activated linker solution to the antibody solution at a

molar ratio of 10-20 fold excess of the linker. The optimal ratio may need to be determined

empirically.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle

agitation.
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Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-

100 mM to stop the reaction by consuming any unreacted linker. Incubate for 15 minutes at

room temperature.

Purification: Remove excess, unreacted linker and byproducts using a desalting column

equilibrated with a suitable buffer (e.g., PBS). The resulting product is the antibody-linker

conjugate.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This "click chemistry" step conjugates the azide-modified cytotoxic drug to the propargyl group

of the antibody-linker conjugate.

Materials:

Antibody-linker conjugate from Stage 1

Azide-modified cytotoxic drug

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Copper-chelating ligand (e.g., THPTA or BTTAA)

Reaction buffer (e.g., PBS)

Procedure:

Reagent Preparation: Prepare fresh stock solutions of the azide-modified drug, CuSO4, and

sodium ascorbate in a suitable solvent (e.g., DMSO or water).

Reaction Mixture Preparation: In a reaction tube, combine the antibody-linker conjugate and

a slight molar excess of the azide-modified drug.

Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO4

solution with the copper-chelating ligand.
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Initiation of the Reaction: Add the copper/ligand complex to the antibody-linker/drug mixture.

Initiate the cycloaddition by adding a fresh solution of sodium ascorbate (typically 5-10 times

the concentration of copper).

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

Purification: Purify the resulting ADC using a desalting column or size-exclusion

chromatography to remove excess reagents and byproducts.

Stage 3: Characterization and Cleavage of the ADC
The final stage involves characterizing the ADC and demonstrating the cleavability of the

disulfide linker.

Materials:

Purified ADC from Stage 2

Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))

Analytical techniques: SDS-PAGE, Mass Spectrometry, HPLC

Procedure:

Characterization:

SDS-PAGE: Analyze the purified ADC by SDS-PAGE under reducing and non-reducing

conditions to confirm the conjugation and estimate the drug-to-antibody ratio (DAR).

Mass Spectrometry: Use mass spectrometry to determine the precise mass of the ADC

and confirm the DAR.

HPLC: Employ analytical HPLC to assess the purity and homogeneity of the ADC.

Disulfide Bond Cleavage Assay:

Reaction Setup: Incubate a sample of the purified ADC with a reducing agent (e.g., 10 mM

DTT or 5 mM GSH) in a suitable buffer at 37°C.
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Time-course Analysis: Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and

analyze by HPLC or SDS-PAGE to monitor the release of the cytotoxic drug from the

antibody.
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Caption: Functional components of Propargyl-PEG1-SS-PEG1-acid.

Experimental Workflow for ADC Synthesis
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Caption: A three-stage workflow for ADC synthesis.
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Caption: ADC intervention in the HER2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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